N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide
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Overview
Description
N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with formamide and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide typically involves multiple steps:
Formation of N-(4-Methylphenyl)carbamoyl Chloride: This intermediate is prepared by reacting 4-methylphenylamine with phosgene or a similar chlorinating agent under controlled conditions.
Piperazine Derivatization: The piperazine ring is then introduced by reacting the N-(4-methylphenyl)carbamoyl chloride with piperazine in the presence of a base such as triethylamine.
Formylation: The final step involves the formylation of the piperazine derivative using formic acid or a formylating agent like formic anhydride.
Industrial Production Methods
On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent selection and purification techniques such as recrystallization or chromatography are crucial for obtaining the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the formamide group, converting it to an amine.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: 4-Methylbenzoic acid, 4-Methylbenzaldehyde.
Reduction: N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide has potential applications in drug design. Its piperazine core is a common motif in pharmaceuticals, and modifications can lead to compounds with diverse biological activities.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, this compound can be used in the production of polymers, resins, and other materials that benefit from its structural properties.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity and specificity, while the formamide group can participate in hydrogen bonding, influencing the compound’s pharmacokinetics and dynamics.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)piperazine: Lacks the formamide group, making it less versatile in hydrogen bonding interactions.
N-(4-Methylphenyl)formamide: Does not contain the piperazine ring, limiting its potential in medicinal chemistry.
4-Methylphenylcarbamoylpiperazine: Similar but lacks the formamide group, affecting its overall reactivity and application scope.
Uniqueness
N-(4-Methylphenyl)(4-(N-(4-methylphenyl)carbamoyl)piperazinyl)formamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a balance of reactivity and stability.
Properties
IUPAC Name |
1-N,4-N-bis(4-methylphenyl)piperazine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-3-7-17(8-4-15)21-19(25)23-11-13-24(14-12-23)20(26)22-18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTQLUJPEWRMRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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